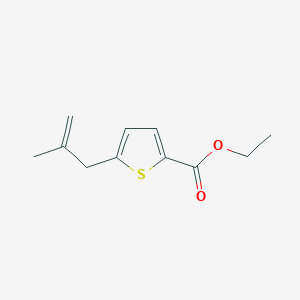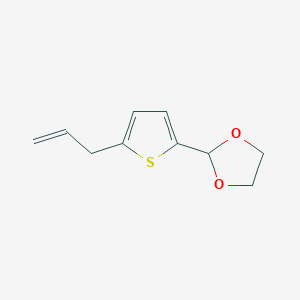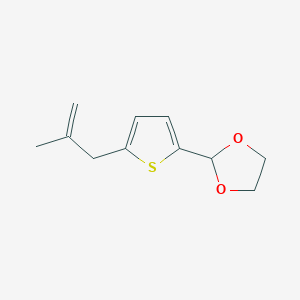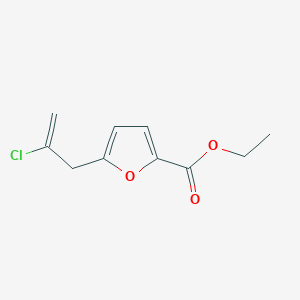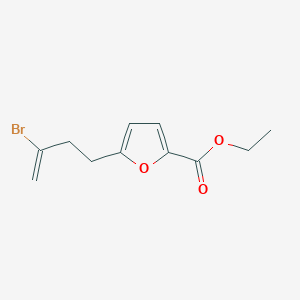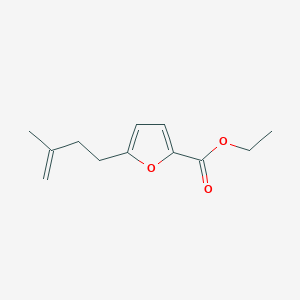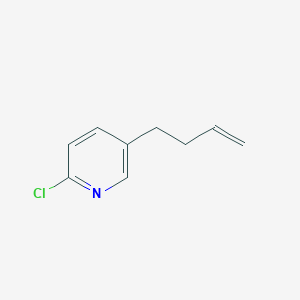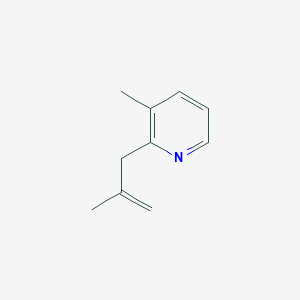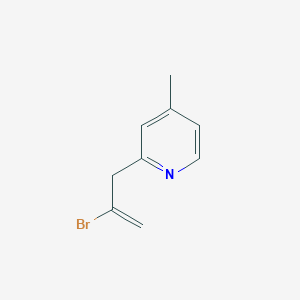
3-(3-Methyl-2-pyridyl)-1-propene
説明
3-(3-Methyl-2-pyridyl)-1-propene is a chemical compound that is commonly known as MPTP. This compound has been extensively studied due to its ability to induce Parkinson's disease in humans and animal models. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain.
作用機序
MPTP is metabolized by monoamine oxidase-B (MAO-B) in astrocytes to form 1-methyl-4-phenylpyridinium (MPP+). MPP+ is taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress. This leads to the selective destruction of dopaminergic neurons in the substantia nigra of the brain, resulting in Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease is characterized by a decrease in dopamine levels in the striatum of the brain. This leads to the motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. MPTP also causes oxidative stress and mitochondrial dysfunction, which contributes to the selective destruction of dopaminergic neurons.
実験室実験の利点と制限
MPTP-induced Parkinson's disease is a widely used model for studying the disease's pathophysiology and testing potential therapies. The model is advantageous because it closely mimics the motor symptoms of Parkinson's disease in humans. However, the model has limitations, including the fact that it only models the motor symptoms of the disease and does not fully capture the non-motor symptoms.
将来の方向性
Future research on MPTP should focus on developing new therapies for Parkinson's disease. This could involve the development of drugs that target the mitochondrial dysfunction and oxidative stress caused by MPTP. Additionally, future research should focus on developing new models for Parkinson's disease that capture the non-motor symptoms of the disease. Finally, research should focus on identifying new neurotoxins that can selectively destroy dopaminergic neurons, which could lead to the development of new models for Parkinson's disease.
科学的研究の応用
MPTP has been extensively studied as a model for Parkinson's disease. The compound selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels. This results in the motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. MPTP-induced Parkinson's disease is a widely used model for studying the disease's pathophysiology and testing potential therapies.
特性
IUPAC Name |
3-methyl-2-prop-2-enylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-5-9-8(2)6-4-7-10-9/h3-4,6-7H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWVSGMJBPBFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295994 | |
| Record name | 3-Methyl-2-(2-propen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951886-84-3 | |
| Record name | 3-Methyl-2-(2-propen-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-(2-propen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



